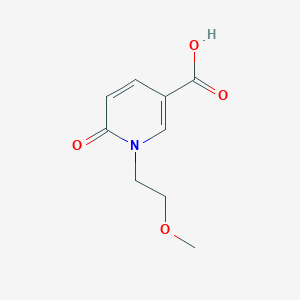
1-(2-Methoxyethyl)-6-oxo-1,6-dihydropyridine-3-carboxylic acid
描述
This would typically include the compound’s systematic name, its molecular formula, and its structure. The structure can be represented in various ways, including line-angle diagrams, ball-and-stick models, and space-filling models.
Synthesis Analysis
This involves detailing the methods and reagents used to synthesize the compound. It may also include yield percentages and discussion of any challenges or unique aspects of the synthesis process.Molecular Structure Analysis
This involves examining the compound’s molecular geometry, bond lengths and angles, and electronic structure. Techniques used might include X-ray crystallography, NMR spectroscopy, and computational chemistry.Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. This could include its reactivity with various reagents, its behavior under different conditions (e.g., heat, light), and any catalysts that might affect its reactivity.Physical And Chemical Properties Analysis
This involves studying properties such as the compound’s melting point, boiling point, solubility in various solvents, and its spectral properties (e.g., UV/Vis, IR, NMR).科学研究应用
Coordination Polymers and Frameworks
Research has explored the use of pyridine derivatives in constructing lanthanide-organic coordination polymeric networks. For example, novel lanthanide-organic frameworks have been developed using hydroxypyridine carboxylic acid derivatives, showcasing unique three-dimensional architectures. These frameworks display new topologies and potential applications in materials science, including magnetism and catalysis (Liu et al., 2009).
Synthetic Organic Chemistry
In the realm of synthetic organic chemistry, pyridine carboxylic acid derivatives serve as critical intermediates. They have been employed in palladium-catalyzed oxidative cyclization-alkoxycarbonylation reactions to produce a variety of heterocyclic compounds, such as tetrahydropyridinedione and dihydropyridinone derivatives. This methodology provides a versatile approach to constructing complex organic molecules with potential biological activities (Bacchi et al., 2005).
Catalysis and Complex Formation
Pyridine carboxylates have been investigated for their ability to form stable complexes with metal ions, such as copper(II), which can then be used as catalysts in organic synthesis. These complexes demonstrate significant catalytic activity in addition reactions, highlighting the utility of pyridine carboxylic acids in catalytic processes (Drabina et al., 2010).
Material Science Applications
The structural versatility of pyridine carboxylic acid derivatives allows for their use in material science, particularly in the development of fluorescent probes and sensors. Novel fluorescence probes based on substituted anthracene derivatives have been developed, showcasing moderate solvatochromism and potential applications in biomedical analysis and imaging (Ihmels et al., 2000).
安全和危害
This involves identifying any risks associated with handling the compound, such as toxicity, flammability, and environmental impact. This information is typically found in the compound’s Material Safety Data Sheet (MSDS).
未来方向
This could involve speculation on potential applications for the compound, based on its properties and reactivity. It could also involve identifying questions that remain to be answered about the compound, and suggesting experiments to answer those questions.
I hope this general information is helpful. If you have a different compound or a more specific question, feel free to ask!
属性
IUPAC Name |
1-(2-methoxyethyl)-6-oxopyridine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO4/c1-14-5-4-10-6-7(9(12)13)2-3-8(10)11/h2-3,6H,4-5H2,1H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUGPECRKGZFPPY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1C=C(C=CC1=O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Methoxyethyl)-6-oxo-1,6-dihydropyridine-3-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![Ethyl 2-[benzyl(ethyl)amino]acetate](/img/structure/B1517188.png)
![N~1~-[2-(Pyridin-2-yl)ethyl]benzene-1,2-diamine](/img/structure/B1517189.png)
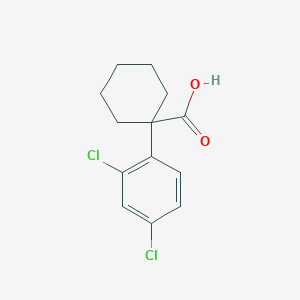
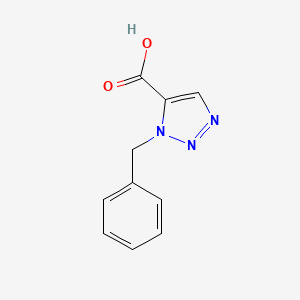


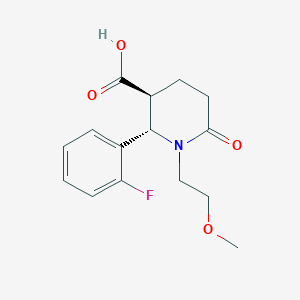


![N-butyl-2-[5-(chloromethyl)-1,2,4-oxadiazol-3-yl]acetamide](/img/structure/B1517201.png)
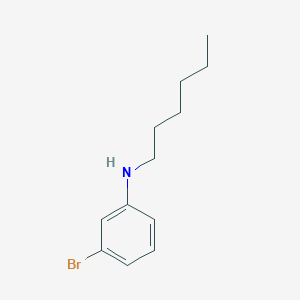
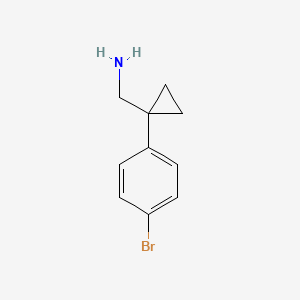
![[2-(Cyclopropylmethoxy)phenyl]methanol](/img/structure/B1517207.png)
